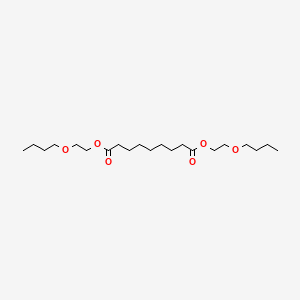
Nonanedioic acid, bis(2-butoxyethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanedioic acid, bis(2-butoxyethyl) ester, also known as azelaic acid bis(2-butoxyethyl) ester, is an organic compound with the molecular formula C19H36O6. It is an ester derived from nonanedioic acid (azelaic acid) and 2-butoxyethanol. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanedioic acid, bis(2-butoxyethyl) ester can be synthesized through the esterification of nonanedioic acid with 2-butoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Nonanedioic acid, bis(2-butoxyethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nonanedioic acid and 2-butoxyethanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing 2-butoxyethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Nonanedioic acid and 2-butoxyethanol.
Transesterification: New esters and 2-butoxyethanol.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Nonanedioic acid, bis(2-butoxyethyl) ester has several applications in scientific research and industry:
Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.
Lubricants: Acts as a base fluid in the formulation of synthetic lubricants.
Cosmetics: Employed in formulations for skincare products due to its emollient properties.
Pharmaceuticals: Investigated for potential use in drug delivery systems and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of nonanedioic acid, bis(2-butoxyethyl) ester depends on its application. In the polymer industry, it functions as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In lubricants, it provides a stable and low-friction interface between moving parts. In cosmetics, it acts as an emollient, forming a protective layer on the skin to retain moisture.
Comparación Con Compuestos Similares
Similar Compounds
Nonanedioic acid, bis(2-ethylhexyl) ester: Another ester of nonanedioic acid, used as a plasticizer and lubricant.
Nonanedioic acid, bis(2-butoxyethoxy)ethyl ester: Similar in structure but with additional ethoxy groups, used in similar applications.
Uniqueness
Nonanedioic acid, bis(2-butoxyethyl) ester is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to act as both a plasticizer and lubricant, along with its compatibility with various polymers and formulations, sets it apart from other similar compounds.
Propiedades
Número CAS |
63021-23-8 |
|---|---|
Fórmula molecular |
C21H40O6 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) nonanedioate |
InChI |
InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3 |
Clave InChI |
LOOYQSKMLPFZQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
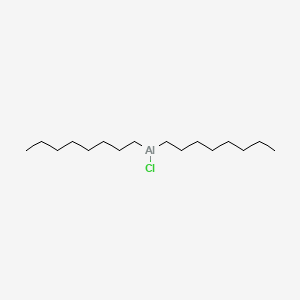
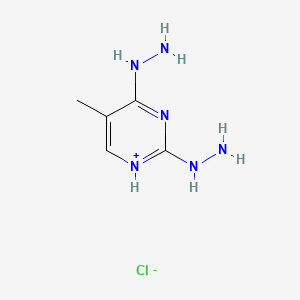
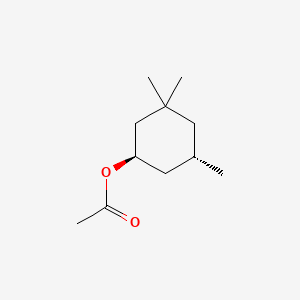
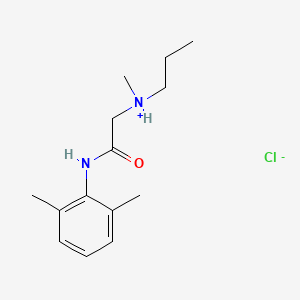
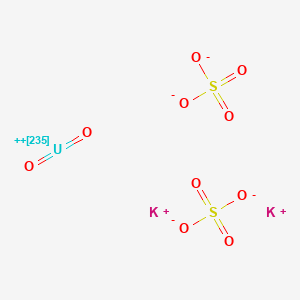
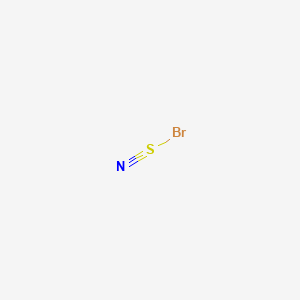
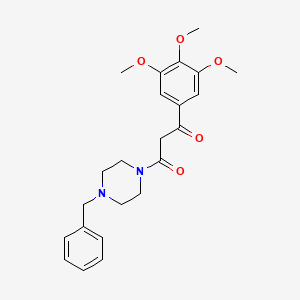
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
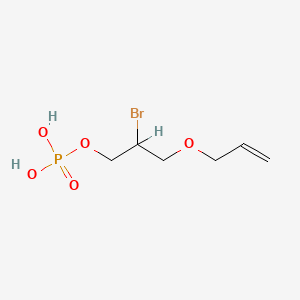
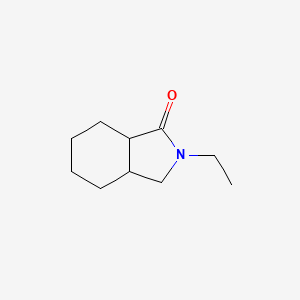
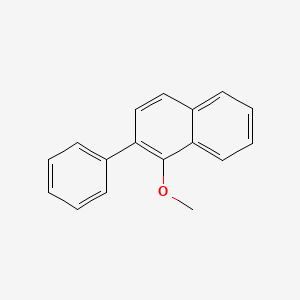
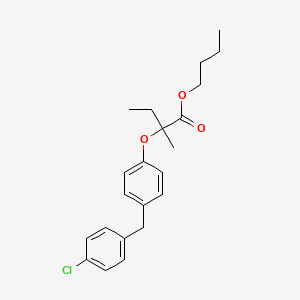
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
